4-(2-bromoethyl)-1-methyl-1H-pyrazole
Overview
Description
4-(2-Bromoethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methylpyrazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the pyrazole nitrogen, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as potassium carbonate or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a pyrazole derivative with an aminoethyl group.
Scientific Research Applications
4-(2-Bromoethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound can be used to study the interactions of pyrazole derivatives with biological targets, such as enzymes or receptors.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-bromoethyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The bromoethyl group can serve as a reactive site for further chemical modifications, allowing the compound to interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and binding properties.
1-Methyl-1H-pyrazole: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
4-(2-Chloroethyl)-1-methyl-1H-pyrazole: Similar structure but with a chloro group instead of a bromo group, which may result in different reactivity and biological activity.
Uniqueness
4-(2-Bromoethyl)-1-methyl-1H-pyrazole is unique due to the presence of both the bromoethyl and methyl groups, which confer specific chemical and biological properties. The bromoethyl group provides a site for further chemical modifications, while the methyl group can influence the compound’s binding affinity and selectivity for biological targets.
Properties
IUPAC Name |
4-(2-bromoethyl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDRKUKNEBBPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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